molecular formula C16H16ClNO2 B095098 p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide CAS No. 19071-58-0

p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide

Cat. No. B095098
CAS RN: 19071-58-0
M. Wt: 289.75 g/mol
InChI Key: RFMBCABMTXUHPB-UHFFFAOYSA-N
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Description

P-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is a chemical compound with the molecular formula C16H16ClNO2 . It has a molecular weight of 289.75 g/mol.


Synthesis Analysis

Benzamides, such as p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

P-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide has a density of 1.241g/cm3 and a boiling point of 516.3ºC at 760mmHg . The melting point is not specified .

Scientific Research Applications

Synthesis of Benzamides

Benzamides, including “4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide”, are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Pharmaceutical Applications

Benzamides are widely used in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Benzamides are also used in industries such as paper, plastic, and rubber . They serve as an intermediate product in the synthesis of various materials.

Agricultural Applications

In the agricultural sector, benzamides are used due to their unique properties .

Antiplatelet Activity

Amide derivatives, including benzamides, show antiplatelet activity . This makes them useful in the development of drugs for cardiovascular diseases.

Therapeutic Agents

Benzamides are used as an intermediate product in the synthesis of therapeutic agents . This makes them crucial in the development of new drugs and treatments.

Molecular Docking

The compound “2-(p-Chlorobenzamido)-3-phenyl-1-propanol” has been used in structural-based molecular docking approaches . This helps in understanding the possible binding modes of the compounds with proteins, aiding in drug design.

Chemical Analysis

The compound “4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide” can be analyzed using techniques like NMR, HPLC, LC-MS, UPLC & more . This helps in understanding its chemical properties and behavior.

Safety and Hazards

While specific safety and hazard information for p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is not available, benzamides in general are considered harmful if swallowed and are suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .

properties

IUPAC Name

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMBCABMTXUHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940640
Record name 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19071-58-0
Record name Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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